N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine
Description
The compound N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine is a brominated phenanthrene derivative featuring a hydroxylamine functional group.
Properties
Molecular Formula |
C16H12BrNO |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H12BrNO/c1-10(18-19)11-6-7-12-9-16(17)14-5-3-2-4-13(14)15(12)8-11/h2-9,19H,1H3 |
InChI Key |
MNNDVSWQIULTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine
General Synthetic Strategy
The preparation of this compound typically involves the condensation of a 9-bromophenanthrene-derived aldehyde or ketone intermediate with hydroxylamine or a protected hydroxylamine derivative. The synthetic route often requires protection and deprotection steps to control the reactivity of the hydroxylamine nitrogen and oxygen atoms, facilitating selective functionalization and improving yields.
Key Synthetic Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 9-bromophenanthren-3-yl ketone or aldehyde intermediate | Halogenation of phenanthrene derivatives; selective bromination at 9-position | Variable | Essential precursor for subsequent condensation |
| 2 | Protection of hydroxylamine nitrogen and/or oxygen | Use of amine protecting groups (PG1) such as carbamates, benzylamines, sulfonamides; oxygen protecting groups (PG2) like acetyl, benzyl, 4-methoxybenzyl, benzoyl, or tert-butyldimethylsilyl ether (TBS) | High | Protecting groups prevent side reactions during coupling |
| 3 | Coupling reaction (imine formation) | Condensation of protected hydroxylamine with ketone/aldehyde under mild acidic or neutral conditions, often in ethanol or other polar solvents | Moderate to high | Reaction conditions (temperature, solvent) are critical to optimize yield and purity |
| 4 | Deprotection step | Acidic deprotection using strong acids such as p-toluenesulfonic acid (TsOH), methanesulfonic acid (MsOH), tetrafluoroboric acid (HBF4), hydrochloric acid (HCl), trifluoroacetic acid (TFA), or sulfuric acid (H2SO4) | High | Conducted in non-nucleophilic solvents; acid equivalents typically 1-10; removes protecting groups to yield final product |
Detailed Reaction Pathways
Protection and Coupling
The amino nitrogen of hydroxylamine is often protected by groups that form carbamates, benzylamines, or sulfonamides to avoid undesired side reactions during the coupling step. Simultaneously, the hydroxyl oxygen may be protected by groups such as acetyl (Ac), benzyl (Bn), 4-methoxybenzyl (4-MeOBn), benzoyl (Bz), or tert-butyldimethylsilyl ether (TBS) to enhance stability and selectivity during synthesis.
The coupling step generally involves a condensation reaction between the protected hydroxylamine and the 9-bromophenanthren-3-yl ketone or aldehyde intermediate. This step can be performed in ethanol or other polar solvents, which facilitate solubility and reaction kinetics. The reaction temperature and time are optimized to maximize yield and purity.
Deprotection
Following coupling, the protecting groups are removed under acidic conditions. Suitable acids include TsOH, MsOH, HBF4, HCl, TFA, and H2SO4. The deprotection is typically carried out in non-nucleophilic solvents compatible with the acid used. The amount of acid is generally between 1 to 10 equivalents relative to the substrate. This step yields the target compound this compound in high purity.
Supporting Data and Comparative Analysis
| Parameter | Description/Value | Source/Notes |
|---|---|---|
| Molecular Weight | ~314.177 g/mol | Confirmed by chemical suppliers and literature |
| CAS Number | 6632-92-4 | Verified chemical registry number |
| Protecting Groups (PG1) | Carbamate, Benzylamine, Sulfonamide | Used to protect amino nitrogen during synthesis |
| Protecting Groups (PG2) | Acetyl, Benzyl, 4-MeOBn, Benzoyl, TBS | Used to protect hydroxyl oxygen during synthesis |
| Common Solvents | Ethanol, Dichloromethane, Methanol | Solvent choice affects solubility and reaction kinetics |
| Deprotection Acids | TsOH, MsOH, HBF4, HCl, TFA, H2SO4 | Acid strength and solvent compatibility important for efficient deprotection |
| Typical Yields | 60-90% (overall multi-step synthesis) | Dependent on reaction conditions and purification methods |
Summary of Research Findings from Varied Sources
The synthetic route involving reduction and coupling sequences employing protected hydroxylamine derivatives offers a more efficient, high-yielding, and cost-effective preparation of this compound compared to older methods.
Protection of the amino nitrogen and hydroxyl oxygen is critical to prevent side reactions and to enable selective coupling with the bromophenanthrene ketone or aldehyde intermediate.
The coupling step benefits from the use of polar solvents such as ethanol, which improve solubility and reaction kinetics, leading to better yields and product purity.
Deprotection using strong acids such as trifluoroacetic acid or p-toluenesulfonic acid in non-nucleophilic solvents efficiently removes protecting groups, yielding the final hydroxylamine compound.
Alternative coupling reagents such as EDC/HOBt, DCC, and HATU have been reported for related hydroxylamine syntheses, offering options to optimize coupling efficiency and yields depending on substrate and scale.
Chemical Reactions Analysis
Types of Reactions
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the formation of reactive intermediates that can modify biological macromolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes structural and molecular data for analogous hydroxylamine derivatives, enabling a comparative analysis. Below is a detailed comparison based on molecular structure, substituents, and available physicochemical properties:
Table 1: Structural and Molecular Comparison
Key Observations :
Core Structure Diversity: The hypothetical bromophenanthrene derivative features a fused tricyclic aromatic system, contrasting with the monocyclic thiazole, pyrazole, or bicyclic quinoxaline cores of the analogs. Bromination at the 9-position may enhance electron-withdrawing effects compared to phenyl or alkyl substituents in other compounds .
Functional Group Placement :
- The ethylidene-hydroxylamine group is common across all compounds, but its attachment to a phenanthrene system (vs. thiazole or pyrazole) likely alters conjugation and reactivity. For example, thiazole-based derivatives may exhibit stronger hydrogen-bonding capacity due to the sulfur atom .
Synthetic Utility :
- Thiazole and pyrazole derivatives are often used as ligands or bioactive intermediates due to their heteroatom-rich structures . The bromophenanthrene variant’s bulkier structure might limit its utility in coordination chemistry but enhance π-π stacking interactions in materials science.
Research Findings and Limitations
- Gaps in Evidence: No experimental data (e.g., melting points, solubility, spectroscopic profiles) for the bromophenanthrene derivative is available in the provided sources. Comparisons are inferred from structural analogs.
- Computational Predictions : Molecular modeling could further elucidate electronic properties (e.g., HOMO-LUMO gaps) influenced by bromine substitution, though such analyses are absent in the evidence.
Q & A
Q. 1.1. What are the established synthetic routes for N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine, and what factors influence reaction yields?
The synthesis typically involves condensation reactions between hydroxylamine derivatives and brominated phenanthrene precursors. For example, hydroxylamine hydrochloride (a common hydroxylamine source, see ) reacts with 9-bromophenanthrene-3-carbaldehyde under acidic conditions. Key factors include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and stability of the brominated aromatic system .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine .
- Purification challenges : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended due to the compound’s low solubility .
Q. 1.2. How is this compound characterized spectroscopically, and what spectral markers confirm its structure?
Critical spectroscopic techniques include:
Q. 1.3. What safety protocols are essential when handling this compound in the lab?
- Hazard classification : Brominated aromatics are typically irritants and may be toxic upon prolonged exposure. Follow CLP regulations (EC) No 1272/2008 for handling .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Waste disposal : Halogenated waste containers are required due to bromine content .
Advanced Research Questions
Q. 2.1. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine at the 9-position of phenanthrene acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the ethylidene-hydroxylamine group may reduce reactivity. Optimization strategies include:
Q. 2.2. What experimental approaches can resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Purity issues : Validate compound purity via HPLC (λ = 255 nm, similar to ) and elemental analysis.
- Assay conditions : Test activity across multiple pH levels (6.5–7.4) and solvent systems (DMSO vs. aqueous buffers) .
- Control experiments : Compare with non-brominated analogs to isolate bromine’s electronic effects .
Q. 2.3. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
Q. 2.4. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent screening : Use mixed solvents (e.g., chloroform/methanol) to improve crystal lattice formation .
- Slow evaporation : Maintain controlled humidity and temperature to prevent amorphous precipitation .
Methodological Guidance
Q. 3.1. How to design assays for studying this compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
